Cas no 28469-23-0 (4-nitro-1-phenethyl-1H-pyrazole)

4-Nitro-1-phenethyl-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a phenethyl group at the 1-position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks and functionalized intermediates. The nitro group enhances electrophilic character, facilitating further transformations such as reductions or nucleophilic substitutions, while the phenethyl moiety may influence solubility and steric properties. Its structural features make it a potential candidate for applications in medicinal chemistry research, where pyrazole derivatives are often explored for their bioactive properties. The compound is typically handled under controlled conditions due to the nitro group's potential sensitivity.
4-nitro-1-phenethyl-1H-pyrazole structure
28469-23-0 structure
Product name:4-nitro-1-phenethyl-1H-pyrazole
CAS No:28469-23-0
MF:C11H11N3O2
MW:217.223942041397
MDL:MFCD16810687
CID:2152965
PubChem ID:58710082

4-nitro-1-phenethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-nitro-1-phenethyl-1H-pyrazole
    • PQVATOIJLDLEIE-UHFFFAOYSA-N
    • DB-340390
    • 4-Nitro-1-(2-phenylethyl)-1H-pyrazole
    • AKOS015996979
    • MFCD16810687
    • E87305
    • Z1238915773
    • 4-NITRO-1-(2-PHENYLETHYL)PYRAZOLE
    • SCHEMBL5004940
    • 28469-23-0
    • MDL: MFCD16810687
    • Inchi: InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
    • InChI Key: PQVATOIJLDLEIE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 217.085126602Da
  • Monoisotopic Mass: 217.085126602Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 63.6Ų

4-nitro-1-phenethyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM332236-10g
4-Nitro-1-(2-phenylethyl)-1h-pyrazole
28469-23-0 95%+
10g
$3165 2023-02-02
Chemenu
CM332236-1g
4-Nitro-1-(2-phenylethyl)-1h-pyrazole
28469-23-0 95%+
1g
$863 2023-02-02
A2B Chem LLC
AJ26471-25g
4-nitro-1-(2-phenylethyl)-1H-pyrazole
28469-23-0 95+%
25g
$3024.00 2024-04-20
abcr
AB422793-5 g
4-Nitro-1-(2-phenylethyl)-1H-pyrazole
28469-23-0
5g
€665.80 2022-03-02
abcr
AB422793-10 g
4-Nitro-1-(2-phenylethyl)-1H-pyrazole
28469-23-0
10g
€978.20 2022-03-02
abcr
AB422793-5g
4-Nitro-1-(2-phenylethyl)-1H-pyrazole; .
28469-23-0
5g
€947.00 2024-08-03
A2B Chem LLC
AJ26471-100g
4-nitro-1-(2-phenylethyl)-1H-pyrazole
28469-23-0 95+%
100g
$5859.00 2024-04-20
abcr
AB422793-25g
4-Nitro-1-(2-phenylethyl)-1H-pyrazole; .
28469-23-0
25g
€1851.50 2024-08-03
A2B Chem LLC
AJ26471-2g
4-nitro-1-(2-phenylethyl)-1H-pyrazole
28469-23-0 95+%
2g
$1202.00 2024-04-20
A2B Chem LLC
AJ26471-1g
4-nitro-1-(2-phenylethyl)-1H-pyrazole
28469-23-0 95+%
1g
$950.00 2024-04-20

Additional information on 4-nitro-1-phenethyl-1H-pyrazole

Introduction to 4-Nitro-1-Phenethyl-1H-Pyrazole (CAS No. 28469-23-0)

4-Nitro-1-phenethyl-1H-pyrazole (CAS No. 28469-23-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-nitro-1-phenethyl-1H-pyrazole makes it an attractive candidate for various studies, including those focused on anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of 4-nitro-1-phenethyl-1H-pyrazole consists of a pyrazole ring substituted with a nitro group at the 4-position and a phenethyl group at the 1-position. This arrangement imparts specific electronic and steric properties that contribute to its biological activity. The nitro group is particularly noteworthy as it can undergo reduction to form amino derivatives, which may exhibit different pharmacological profiles.

In recent years, significant advancements have been made in understanding the biological activities of 4-nitro-1-phenethyl-1H-pyrazole. Studies have shown that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-nitro-1-phenethyl-1H-pyrazole effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Beyond its anti-inflammatory effects, 4-nitro-1-phenethyl-1H-pyrazole has also been investigated for its antimicrobial properties. Research conducted by a team at the University of California found that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

In the realm of cancer research, 4-nitro-1-phenethyl-1H-pyrazole has shown promise as an anticancer agent. A study published in the Cancer Research journal reported that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to target specific signaling pathways involved in cell proliferation and survival.

The synthetic route for preparing 4-nitro-1-phenethyl-1H-pyrazole is well-documented in the literature. Typically, it involves the reaction of phenylacetonitrile with hydrazine hydrate followed by nitration with nitric acid. This multi-step process yields high purity product suitable for further biological evaluation.

In addition to its therapeutic potential, 4-nitro-1-phenethyl-1H-pyrazole has also been explored as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it an excellent starting material for various chemical transformations, including coupling reactions and functional group modifications.

The safety profile of 4-nitro-1-phenethyl-1H-pyrazole is an important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.

In conclusion, 4-nitro-1-phenethyl-1H-pyrazole (CAS No. 28469-23-0) is a multifaceted compound with a wide range of biological activities and potential applications in medicine. Its unique chemical structure and favorable safety profile make it an attractive target for further research and development. As new findings continue to emerge, the role of this compound in therapeutic interventions is likely to expand, contributing to advancements in medicinal chemistry and pharmaceutical science.

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